molecular formula C26H32BrF3N8O B1150192 XL-820

XL-820

Cat. No.: B1150192
Attention: For research use only. Not for human or veterinary use.
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Description

XL-820 is a multi-targeted tyrosine kinase inhibitor initially developed to target vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit (CD117) . These receptors are critical in angiogenesis, tumor proliferation, and stromal signaling, making this compound a candidate for oncology applications. Patent records indicate its development timeline dates to 2005, though its clinical progression remains unclear . Preclinical studies suggest this compound inhibits kinase activity by competitively binding ATP pockets, thereby blocking downstream signaling pathways such as PI3K/AKT and MAPK/ERK . Unlike selective inhibitors, this compound’s multi-targeted approach may confer broader antitumor activity but could also increase off-target toxicity risks.

Properties

Molecular Formula

C26H32BrF3N8O

Appearance

Solid powder

Synonyms

XL820;  XL 820;  XL-820;  XL820001; NONE

Origin of Product

United States

Comparison with Similar Compounds

Target Profiles

The table below compares XL-820’s kinase targets with those of structurally or functionally related inhibitors:

Compound Primary Targets Secondary Targets Clinical Indications (Approved)
This compound VEGFR, PDGFR, c-Kit Preclinical/Investigational
Sunitinib VEGFR, PDGFR, Flt3 c-Kit, RET Renal cell carcinoma, GIST
Imatinib Bcr-Abl, PDGFR c-Kit Chronic myeloid leukemia (CML), GIST
Axitinib VEGFR1-3 Renal cell carcinoma
Nilotinib Bcr-Abl, PDGFR c-Kit CML (resistant to imatinib)
Masitinib c-Kit PDGFR, Lyn Mast cell tumors (veterinary use)

Key Observations :

  • Target Overlap : this compound shares VEGFR/PDGFR inhibition with sunitinib and axitinib but lacks Flt3 targeting, which sunitinib employs for hematologic malignancies .
  • c-Kit Focus : Both this compound and masitinib inhibit c-Kit, a driver in gastrointestinal stromal tumors (GIST), but masitinib’s veterinary use highlights species-specific efficacy challenges .

Pharmacokinetic and Efficacy Considerations

  • Sunitinib : Demonstrates oral bioavailability and a half-life of 40–60 hours, enabling once-daily dosing. Dose-limiting toxicities (e.g., hypertension, fatigue) correlate with its multi-targeted mechanism .
  • Imatinib : High affinity for Bcr-Abl makes it a CML cornerstone, but secondary c-Kit/PDGFR inhibition expands its utility to GIST .
  • Preclinical models likely prioritize VEGFR/PDGFR-driven tumors, such as colorectal or hepatocellular carcinomas.

Discussion

However, its developmental stagnation post-2005 suggests challenges in balancing efficacy and toxicity, a hurdle overcome by sunitinib and axitinib through optimized selectivity. The lack of c-Kit-focused clinical data for this compound further limits its differentiation from established therapies.

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